molecular formula C8H12F3NO B1491395 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 1249550-18-2

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B1491395
CAS No.: 1249550-18-2
M. Wt: 195.18 g/mol
InChI Key: SSRKNKYWGDJSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-1-azabicyclo[222]octan-3-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Nucleophilic substitution reactions: to introduce the trifluoromethyl group.

  • Cyclization reactions: to form the bicyclic structure.

  • Reduction reactions: to achieve the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to simpler forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and electrophiles such as trifluoromethyl iodide (CF₃I) are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of trifluoromethylated derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: In the pharmaceutical industry, this compound can be used as a precursor for the development of new drugs. Its trifluoromethyl group can improve the pharmacokinetic properties of drug molecules, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry: this compound is also used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

  • Trifluoromethylated Bicyclo[2.2.2]octanes: These compounds share a similar bicyclic structure but may differ in the position or type of substituents.

  • Trifluoromethylated Azabicycles: These compounds have a similar azabicyclic core but may vary in the functional groups attached.

Uniqueness: 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to its specific combination of a trifluoromethyl group and a bicyclic structure. This combination provides distinct chemical properties that are not found in other similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-12-3-1-6(7)2-4-12/h6,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKNKYWGDJSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 2
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 3
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 4
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 5
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol
Reactant of Route 6
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol

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